![molecular formula C25H26FN3O3S B2849934 N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide CAS No. 451481-76-8](/img/structure/B2849934.png)
N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide” is a complex organic compound. It contains a benzamide group, a fluoro-substituted benzene ring, and a phenylpiperazine moiety. These components are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the coupling of the appropriate benzamide and phenylpiperazine derivatives. Piperazine derivatives can be synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a fluoro-substituted benzene ring, and a phenylpiperazine moiety. The exact structure would need to be determined through techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzamide and phenylpiperazine groups could potentially undergo a variety of organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
Neuroscience and Molecular Imaging
A molecule structurally related to N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide, used as a selective serotonin 1A (5-HT1A) molecular imaging probe, has shown potential in quantifying 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This application is critical for understanding the neuropathological and neurochemical underpinnings of Alzheimer's disease and for monitoring the disease's progression (Kepe et al., 2006).
Pharmacology and Drug Development
Research has also delved into the synthesis and functional studies of closely related analogues, including exploring their pharmacological activities at the serotonin 5-HT1A receptor, both in vitro and in vivo. Such studies are pivotal for developing new therapeutic agents targeting various central nervous system disorders (Mensonides-Harsema et al., 2000).
Materials Science and Molecular Probes
In materials science, derivatives embodying sulfonyl groups have been synthesized and used as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Catalysis and Synthetic Chemistry
The molecule's derivatives have been utilized in catalysis, specifically in the remote sulfonylation of aminoquinolines, presenting a method that generates environmentally benign byproducts and employs safe sodium sulfinates as sulfide sources. This application highlights the molecule's role in facilitating green chemistry practices (Xia et al., 2016).
Biomedical Imaging and Sensing
Phenoxazine-based fluorescent chemosensors, which include the sulfonyl phenyl group, have been developed for the selective detection of ions and biological imaging, demonstrating the compound's versatility in biomedical applications (Ravichandiran et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-ethylphenyl)-2-fluoro-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-2-19-8-6-7-11-24(19)27-25(30)22-18-21(12-13-23(22)26)33(31,32)29-16-14-28(15-17-29)20-9-4-3-5-10-20/h3-13,18H,2,14-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOKXQYMKQWFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.